molecular formula C26H25N3O5S B2982715 Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 899962-45-9

Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2982715
CAS RN: 899962-45-9
M. Wt: 491.56
InChI Key: WJSDFAOBPQKGPJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, an acetyl group, and an amino group. It also contains a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The cyclopentyl group would likely form a five-membered ring, while the benzofuro[3,2-d]pyrimidin-2-yl group would likely form a fused ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, the presence of the benzoate ester group could potentially make the compound more lipophilic, which could affect its solubility in various solvents .

Scientific Research Applications

    Drug Discovery

    • High-Throughput Screening : Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes screening against various molecular targets. This aids in identifying its affinity for specific proteins or enzymes.

    Materials Science

    • Polymer Chemistry : Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate may serve as a monomer or crosslinker in polymer synthesis. Its functional groups contribute to material properties.

Future Directions

Given the complexity of this compound and the presence of several different functional groups, it could potentially be a useful starting point for the synthesis of a variety of different compounds. Future research could explore the potential applications of this compound in various areas, such as medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 2-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-2-33-25(32)17-11-5-7-13-19(17)27-21(30)15-35-26-28-22-18-12-6-8-14-20(18)34-23(22)24(31)29(26)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDFAOBPQKGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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